![molecular formula C15H26O4 B3104518 (2R,3S)-3-(tert-Butoxycarbonyl)-2-isobutylhex-5-enoic acid CAS No. 148415-75-2](/img/structure/B3104518.png)
(2R,3S)-3-(tert-Butoxycarbonyl)-2-isobutylhex-5-enoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as “(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid”, has been reported . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Wissenschaftliche Forschungsanwendungen
Renin Inhibitors
- Application: This compound is used in the synthesis of renin inhibitory peptides. A specific synthesis process has been developed for a related compound, which acts as a potent inhibitor of human plasma renin. This is crucial in studies related to angiotensinogen and hypertension treatment (Thaisrivongs et al., 1987).
Enantioselective Synthesis
- Application: The compound is involved in enantioselective synthesis processes. For instance, it has been used in the synthesis of bulgecinine, a key intermediate in producing non-natural amino acids (Holt et al., 2002).
Asymmetric Synthesis
- Application: It plays a role in asymmetric synthesis of other chiral compounds, such as N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, using methods like Sharpless asymmetric dihydroxylation (Alonso et al., 2005).
Synthesis of Amino Acid Derivatives
- Application: This compound is used in the synthesis of amino acid derivatives, crucial for studies in biochemistry and pharmaceuticals. For example, it was used in the preparation of enantiomerically pure cyclopropane analogues of phenylalanine, relevant in peptide research (Jiménez et al., 2001).
Preparation of Hydroxylysine
- Application: It is used in synthesizing (2S,5R)-5-hydroxylysine, a unique amino acid in collagen and collagen-like proteins. This synthesis is key in understanding and developing treatments related to bone and tissue health (Marin et al., 2002).
Development of Chiral Compounds
- Application: This compound is instrumental in creating chiral compounds with applications in asymmetric synthesis and medicinal chemistry, for instance, in synthesizing β-hydroxy-acid derivatives (Noda & Seebach, 1987).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-methylpropyl)hex-5-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4/c1-7-8-11(14(18)19-15(4,5)6)12(13(16)17)9-10(2)3/h7,10-12H,1,8-9H2,2-6H3,(H,16,17)/t11-,12+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLYHCXPMSYODR-NWDGAFQWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC=C)C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@H](CC=C)C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-3-(tert-Butoxycarbonyl)-2-isobutylhex-5-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.